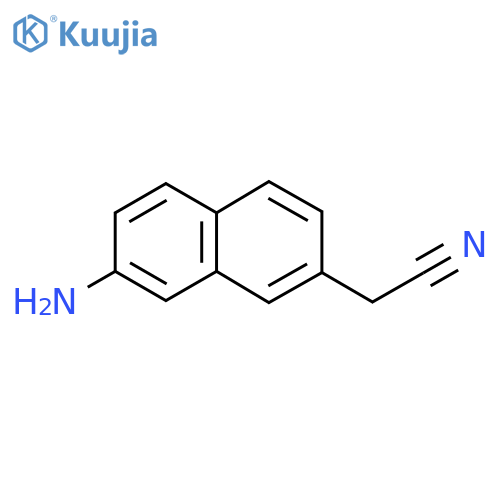Cas no 1261687-39-1 (2-Aminonaphthalene-7-acetonitrile)

1261687-39-1 structure
商品名:2-Aminonaphthalene-7-acetonitrile
CAS番号:1261687-39-1
MF:C12H10N2
メガワット:182.221202373505
CID:4935846
2-Aminonaphthalene-7-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Aminonaphthalene-7-acetonitrile
-
- インチ: 1S/C12H10N2/c13-6-5-9-1-2-10-3-4-12(14)8-11(10)7-9/h1-4,7-8H,5,14H2
- InChIKey: STQRXLHVCFAQAJ-UHFFFAOYSA-N
- ほほえんだ: NC1C=CC2C=CC(CC#N)=CC=2C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 49.8
2-Aminonaphthalene-7-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219001767-500mg |
2-Aminonaphthalene-7-acetonitrile |
1261687-39-1 | 98% | 500mg |
$980.00 | 2023-09-03 | |
| Alichem | A219001767-1g |
2-Aminonaphthalene-7-acetonitrile |
1261687-39-1 | 98% | 1g |
$1836.65 | 2023-09-03 |
2-Aminonaphthalene-7-acetonitrile 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
1261687-39-1 (2-Aminonaphthalene-7-acetonitrile) 関連製品
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
